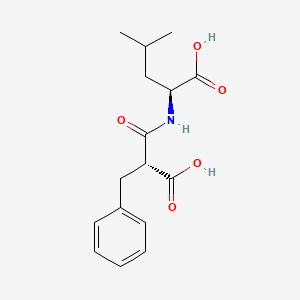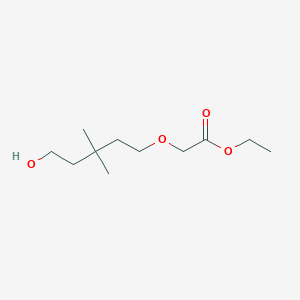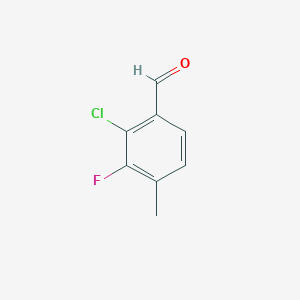![molecular formula C11H15BrN2O B13897060 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
2-[3-(Azetidin-yl)propoxy]-5-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Azetidin-yl)propoxy]-5-bromopyridine is a chemical compound that features a pyridine ring substituted with a bromine atom and an azetidine moiety linked via a propoxy chain
Méthodes De Préparation
The synthesis of 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 3-(azetidin-1-yl)propanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and controlling temperature and reaction time.
Analyse Des Réactions Chimiques
2-[3-(Azetidin-yl)propoxy]-5-bromopyridine can undergo various chemical reactions:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced, depending on the reagents used. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed depend on the specific reaction. For example, substitution reactions can yield various substituted pyridines, while oxidation or reduction can modify the azetidine ring.
Applications De Recherche Scientifique
2-[3-(Azetidin-yl)propoxy]-5-bromopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidine moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The bromopyridine ring can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
2-[3-(Azetidin-yl)propoxy]-5-bromopyridine can be compared with other similar compounds, such as:
2-(3-(Azetidin-1-yl)propoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(3-(Azetidin-1-yl)propoxy)-5-fluoropyridine: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
2-(3-(Azetidin-1-yl)propoxy)-5-iodopyridine:
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-[3-(azetidin-1-yl)propoxy]-5-bromopyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-2-7-14-5-1-6-14/h3-4,9H,1-2,5-8H2 |
Clé InChI |
YNDFVBDWNVBANC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CCCOC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)

![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)

![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)
![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)


![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)

![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)
